molecular formula C26H23F3N6O3 B11693304 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B11693304
M. Wt: 524.5 g/mol
InChI Key: NYSZVHPXDLVHFK-OKCVXOCRSA-N
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Description

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, hydrazine derivatives, and triazine precursors. The reaction conditions may involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The hydrazine moiety can be reduced to form hydrazides.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups into the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, triazine derivatives are used in the production of dyes, herbicides, and polymers. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-1,3,5-TRIAZIN-2-AMINE: Lacks the trifluoroethoxy group.

    4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-6-METHOXY-1,3,5-TRIAZIN-2-AMINE: Contains a methoxy group instead of trifluoroethoxy.

Uniqueness

The presence of the trifluoroethoxy group in 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIPHENYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C26H23F3N6O3

Molecular Weight

524.5 g/mol

IUPAC Name

4-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-N,2-N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H23F3N6O3/c1-36-21-14-13-18(15-22(21)37-2)16-30-34-23-31-24(33-25(32-23)38-17-26(27,28)29)35(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,31,32,33,34)/b30-16+

InChI Key

NYSZVHPXDLVHFK-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)OCC(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)OCC(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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